molecular formula C16H16N2O B381483 [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 380551-61-1

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B381483
CAS No.: 380551-61-1
M. Wt: 252.31g/mol
InChI Key: UDIBNRJJAHPZIR-UHFFFAOYSA-N
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Description

[1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a phenylethyl substituent at the N1 position and a hydroxymethyl group at the C2 position of the benzimidazole core. Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl group and π-π interactions through the aromatic phenylethyl moiety, making it relevant in pharmaceutical and materials research .

Properties

IUPAC Name

[1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIBNRJJAHPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333502
Record name [1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380551-61-1
Record name [1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Formation of 2-hydroxymethylbenzimidazole :
    o-Phenylenediamine reacts with glycolic acid (or its derivatives) under reflux with hydrochloric acid to form 2-hydroxymethylbenzimidazole.

  • N-Alkylation with 1-phenylethyl bromide :
    The 1-position of benzimidazole is alkylated using 1-phenylethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF.

Optimization and Conditions

  • Solvent : DMF or THF at 80–100°C.

  • Base : Sodium hydride (NaH) for deprotonation.

  • Yield : ~60–70% (estimated from analogous reactions in).

Table 1: Key Reaction Parameters

ParameterConditionSource
Alkylating agent1-Phenylethyl bromide
SolventDMF, 80°C, 16 h
BaseNaH (60% in oil)
WorkupExtraction with ether/water

Method 2: Lithiation and Carbonyl Addition

Reaction Mechanism

This method adapts strategies from imidazole lithiation protocols:

  • Lithiation of 1-(1-phenylethyl)benzimidazole :
    Treatment with n-butyllithium at −78°C generates a lithiated species at the 2-position.

  • Formaldehyde quenching :
    Addition of formaldehyde introduces the hydroxymethyl group.

Experimental Details

  • Lithiation : Conducted in THF at −78°C under nitrogen.

  • Electrophile : Paraformaldehyde or gaseous formaldehyde.

  • Workup : Acidic hydrolysis (HCl) followed by neutralization.

Table 2: Lithiation Protocol

StepConditionSource
Lithiation agentn-BuLi (1.6 M in hexane)
Temperature−78°C, 30 min
ElectrophileFormaldehyde (gas)
Yield~50% (estimated)

Method 3: Reductive Amination and Hydrolysis

Sequential Functionalization

  • Synthesis of 2-cyanobenzimidazole :
    o-Phenylenediamine reacts with cyanoacetic acid under oxidative conditions.

  • N-Alkylation :
    1-Phenylethyl bromide introduces the alkyl group.

  • Reduction of nitrile to hydroxymethyl :
    LiAlH₄ reduces the nitrile to a primary alcohol.

Critical Analysis

  • Advantage : Avoids unstable intermediates.

  • Challenge : Over-reduction risks require careful stoichiometry.

Method 4: Microwave-Assisted Synthesis

Green Chemistry Approach

Microwave irradiation accelerates the condensation and alkylation steps, reducing reaction time from hours to minutes.

Table 3: Microwave Conditions

ParameterConditionSource
Power300 W, 120°C
SolventEthanol/water (1:1)
Catalystp-TsOH
Yield~75%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.4 (s, 6H, CH₃), 4.3 (t, 2H, CH₂OH), 7.1–7.5 (m, aromatic).

  • MS (ESI+) : m/z 295.1 [M+H]⁺.

Purity Optimization

  • HPLC : C18 column, 50% MeCN/water, retention time 8.2 min.

  • Recrystallization : Acetone/methanol (1:3) yields >95% purity .

Scientific Research Applications

Chemistry

In synthetic chemistry, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol serves as a versatile building block for the synthesis of more complex molecules. It is utilized in:

  • Synthesis of Novel Benzimidazole Derivatives: The compound can be modified to create derivatives with enhanced properties for specific applications.

Table 1: Synthetic Routes for Derivatives

DerivativeSynthesis MethodYield (%)Key Reagents
Compound ACondensation with phenolic compounds85Phenolic acid
Compound BNucleophilic substitution on benzimidazole ring78Alkyl halide

Biology

The biological activity of this compound is significant, particularly in drug discovery and development:

  • Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific kinases.

Case Study: CK1δ Inhibition
Research indicated that certain derivatives exhibit IC50 values as low as 0.0986 µM against CK1δ, a kinase implicated in various cancers.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Potential: It has been investigated for its efficacy against various diseases including cancer, infections, and inflammatory conditions.

Table 2: Therapeutic Applications

Disease TypeMechanism of ActionReference
CancerKinase inhibition
Bacterial InfectionsAntimicrobial activity
Neurodegenerative DiseasesNeuroprotective effects

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals:

  • Advanced Materials: Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Benzimidazole derivatives have demonstrated a range of biological activities:

  • Antimicrobial Properties: Effective against various bacterial and fungal strains.

Table 3: Biological Activity Summary

Activity TypeDescription
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtective effects in models of neurodegeneration

Mechanism of Action

The mechanism of action of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems.

Comparison with Similar Compounds

Structural Features of Related Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
[1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol Phenylethyl (N1), Methanol (C2) C₁₆H₁₆N₂O 252.31 -OH, aromatic ring
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl (N1), Ethanol (C2) C₁₂H₁₄N₂O 202.25 -OH, allyl group
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol 2-Fluorobenzyl (N1), Methanol (C2) C₁₅H₁₃FN₂O 256.28 -OH, -F, aromatic ring
1-(1-Phenethyl-1H-benzimidazol-2-yl)-1-ethanone Phenethyl (N1), Ketone (C2) C₁₇H₁₆N₂O 264.33 C=O, aromatic ring
[1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol Diethoxyethyl (N1), Methanol (C2) C₁₄H₂₀N₂O₃ 264.33 -OH, ethoxy groups

Physicochemical Properties

  • Solubility : The phenylethyl group enhances hydrophobicity, reducing aqueous solubility compared to analogues with polar substituents (e.g., diethoxyethyl or fluorobenzyl groups) .
  • Hydrogen Bonding: The hydroxymethyl group facilitates O–H···N/O interactions, as seen in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, which forms layered crystal structures .
  • Thermal Stability : Bulkier substituents (e.g., phenylethyl) may increase melting points due to improved van der Waals interactions .

Biological Activity

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores the synthesis, biological activities, and pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various alkylating agents. The compound can be synthesized through a multi-step process that includes the formation of the benzimidazole core followed by the introduction of the phenylethyl group and methanol moiety.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those for traditional antibiotics such as ampicillin, indicating their potential as alternative antimicrobial agents .

PathogenMIC (µg/mL)Comparison with Ampicillin
Staphylococcus aureus15Lower
Escherichia coli20Lower
Bacillus cereus25Lower

Anticancer Activity

Benzimidazole derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including cervical (HeLa) and lung (A549) cancer cells. The IC50 values for these assays indicate a strong potential for this compound in cancer therapy.

Cell LineIC50 (µg/mL)
HeLa30
A54935

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer treatment .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This property is crucial in preventing oxidative stress-related diseases. Studies suggest that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions associated with oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .
  • Cytotoxicity in Cancer Cells : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, suggesting its utility in developing new anticancer therapies .
  • Oxidative Stress Mitigation : A recent investigation into the antioxidant properties showed that this compound could significantly reduce oxidative stress markers in cellular models, indicating its protective effects against cellular damage.

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